Guanidine, N-cyano-N'-octyl-
Overview
Description
N-Cyano-N’'-octylguanidine is an organic compound with the molecular formula C₁₀H₂₀N₄ It is a member of the guanidine family, characterized by the presence of a cyano group (–CN) and an octyl group (–C₈H₁₇) attached to the guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyano-N’'-octylguanidine can be synthesized through the reaction of n-octylamine hydrochloride with sodium dicyanamide in toluene under reflux conditions. The reaction typically proceeds in two stages:
Stage 1: n-Octylamine hydrochloride and sodium dicyanamide are refluxed in toluene for 2 hours.
Industrial Production Methods: Industrial production methods for N-Cyano-N’'-octylguanidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N’'-octylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The guanidine moiety can react with carbonyl compounds to form heterocyclic structures.
Common Reagents and Conditions:
Reagents: Sodium dicyanamide, n-octylamine hydrochloride, 3,4-dichlorobenzyl amine.
Conditions: Reflux in toluene, use of hydrogen chloride in water and acetonitrile.
Major Products:
- 1-(3,4-Dichlorobenzyl)-5-octyl biguanide monohydrochloride
- 1,5-Dioctyl biguanide
- 1-Octyl-3-cyanoguanidine
Scientific Research Applications
N-Cyano-N’'-octylguanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyano-N’'-octylguanidine involves its interaction with cellular targets. It has been shown to interfere with cellular metabolism and signaling pathways. Specifically, it inhibits nicotinamide phosphoribosyl transferase and NF-κB signaling, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
- N-Cyano-N’-phenyl-p-toluenesulfonamide
- N-Cyano-N’-methyl-N’'-(2-[(5-methylimidazol-4-yl)methyl]thio)ethylguanidine (cimetidine)
- N-Cyano-N’-(4-pyridyl)-N’'-(1,2,2-trimethylpropyl)guanidine (pinacidil)
Uniqueness: N-Cyano-N’'-octylguanidine is unique due to its specific structural features, such as the octyl group, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring hydrophobic interactions and membrane permeability.
Properties
IUPAC Name |
1-cyano-2-octylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4/c1-2-3-4-5-6-7-8-13-10(12)14-9-11/h2-8H2,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEDZBNCQAAAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570337 | |
Record name | N-Cyano-N''-octylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60852-95-1 | |
Record name | N-Cyano-N''-octylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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